methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
Übersicht
Beschreibung
This compound is a derivative of dihydropyridine, which is a class of compounds widely used in medicine due to their cardiovascular effects . The trifluoromethyl group and nitro group attached to the dihydropyridine ring could potentially alter its biological activity.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the dihydropyridine ring, possibly through a Hantzsch dihydropyridine synthesis or a similar method. The trifluoromethyl group could potentially be introduced using a trifluoromethylation reagent .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the dihydropyridine ring, a common feature in many biologically active compounds. The trifluoromethyl group is a strong electron-withdrawing group, which would likely affect the electronic properties of the molecule .Chemical Reactions Analysis
As a dihydropyridine derivative, this compound could potentially undergo similar reactions to other dihydropyridines, such as reduction or oxidation of the dihydropyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity and solubility .Wissenschaftliche Forschungsanwendungen
Enantioselectivity in Hydrolysis
Sobolev et al. (2002) explored the enantioselectivity of Candida rugosa lipase in the kinetic resolution of 1,4-dihydropyridine derivatives, highlighting the influence of acyl chain length and branching on reaction outcomes (Sobolev et al., 2002).
Structural Analysis and Pharmacological Activity
Fossheim et al. (1982) provided insights into the molecular structures of dihydropyridine derivatives and their correlation with pharmacological activities, particularly as calcium channel antagonists (Fossheim et al., 1982).
Conformational Features
Langs and Triggle (1984) studied the crystal and molecular structures of nifedipine analogs, including methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate, to understand their conformational features related to calcium channel agonist and antagonist activity (Langs & Triggle, 1984).
Asymmetric Synthesis
Chen Si-haia (2011) researched the asymmetric synthesis of chiral 1,4-dihydropyridine derivatives, which is relevant for the development of enantiomerically pure pharmaceuticals (Chen Si-haia, 2011).
Therapeutic Potential in Hypertension and Coronary Diseases
Abernathy (1978) discussed the antihypertensive and coronary vessel dilating properties of 1,4-dihydropyridine compounds, emphasizing their therapeutic potential (Abernathy, 1978).
Inhibition of Thyroid Hormone Uptake
Scholz et al. (1997) investigated the effects of substituted 1,4-dihydropyridines on L-triiodothyronine uptake in human hepatoma cells, providing insights into the interaction between calcium antagonists and thyroid hormones (Scholz et al., 1997).
Stimulation of Calcium Uptake
Greenberg et al. (1985) studied the stimulation of calcium uptake in cells by dihydropyridine agonists, highlighting their potential in modulating cellular calcium levels (Greenberg et al., 1985).
Synthesis and Characterization
Additional studies focus on the synthesis and characterization of similar dihydropyridine derivatives for potential pharmacological applications. These include works by Suh and Hong (1990), Jiang et al. (1999), and Jiang et al. (1997), providing valuable insights into the chemical properties and synthesis techniques of these compounds (Suh & Hong, 1990), (Jiang et al., 1999), (Jiang et al., 1997).
Analytical and Biological Studies
Higuchi et al. (1975), Usowicz et al. (1995), Zhang et al. (2010), Atwal et al. (1987), and Shan et al. (2002) have conducted analytical and biological studies on similar dihydropyridine derivatives, contributing to our understanding of their physiological effects and potential medical applications (Higuchi et al., 1975), (Usowicz et al., 1995), (Zhang et al., 2010), (Atwal et al., 1987), (Shan et al., 2002).
Wirkmechanismus
Target of Action
The primary target of ®-(+)-BAY K 8644, also known as methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate, is the L-type voltage-gated calcium channels . These channels play a crucial role in the excitation-contraction coupling in cardiac and vascular smooth muscle .
Mode of Action
®-(+)-BAY K 8644 interacts with its targets by changing the gating kinetics of the calcium channels, resulting in a strictly voltage-dependent increase of the peak current . This interaction leads to an increase in calcium currents in myocardial cells, making it a positive inotropic agent . The drug-induced changes in calcium channel gating indicate a novel mechanism of action on calcium channels .
Biochemical Pathways
It is known that the compound enhances calcium currents, which play an important role in various cellular processes, including muscle contraction and neurotransmitter release . By increasing calcium currents, ®-(+)-BAY K 8644 can influence these processes and potentially others that are dependent on calcium signaling.
Result of Action
The result of ®-(+)-BAY K 8644’s action is an increase in twitch tension in myocardial cells without changing the time course of tension development . This effect is highly dependent on the frequency of stimulation . In addition, the compound has been shown to increase the action potential duration of calf ventricular muscle and Purkinje fibers .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLWDHHVRRZMEI-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00913080 | |
Record name | Methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00913080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |
CAS RN |
98791-67-4 | |
Record name | Methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00913080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | R-(+)-1,4-Dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.